molecular formula C13H12BrNO B6282871 1-Benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one CAS No. 1908200-51-0

1-Benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one

Cat. No. B6282871
CAS RN: 1908200-51-0
M. Wt: 278.14 g/mol
InChI Key: MFIKGUQEHZMYSJ-UHFFFAOYSA-N
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Description

“1-benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one” is a chemical compound. It is a derivative of benzene and pyridine . The compound contains a benzyl group (C6H5CH2-) and a bromo group (Br-) attached to a 1,2-dihydropyridin-2-one ring, which is a type of pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a benzyl group attached to a 1,2-dihydropyridin-2-one ring, which is a type of pyridine. The ring also has a bromo group and a methyl group attached to it .


Chemical Reactions Analysis

Benzylic halides, such as “this compound”, show enhanced reactivity due to the adjacent aromatic ring . They can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one involves the bromination of 1-benzyl-5-methyl-1,2-dihydropyridin-2-one followed by the methylation of the resulting intermediate.", "Starting Materials": [ "1-benzyl-5-methyl-1,2-dihydropyridin-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Dissolve 1-benzyl-5-methyl-1,2-dihydropyridin-2-one in acetic acid.", "Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 1-benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one.", "Step 6: Dissolve the intermediate in methanol and add sodium hydride.", "Step 7: Add methyl iodide dropwise to the reaction mixture while stirring at room temperature until the reaction is complete.", "Step 8: Quench the reaction with water and extract the product with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product 1-benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one." ] }

CAS RN

1908200-51-0

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

1-benzyl-3-bromo-5-methylpyridin-2-one

InChI

InChI=1S/C13H12BrNO/c1-10-7-12(14)13(16)15(8-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

MFIKGUQEHZMYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)Br)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

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